molecular formula C10H9ClN2O B2428131 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one CAS No. 869199-17-7

3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Cat. No.: B2428131
CAS No.: 869199-17-7
M. Wt: 208.65
InChI Key: IXOBNBZVJNXHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the third position and an ethyl group at the first position of the quinoxaline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one typically involves the reaction of o-phenylenediamine with ethyl 2-oxobutanoate. This reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives with potential biological activities .

Scientific Research Applications

3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one has found applications in several scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including anticancer and antiviral drugs.

    Industry: It is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes essential for the survival of pathogens or cancer cells .

Comparison with Similar Compounds

  • 3-Chloroquinoxalin-2-one
  • 1-Ethylquinoxalin-2-one
  • 3-Bromo-1-ethylquinoxalin-2-one

Comparison: Compared to its analogs, 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one exhibits unique chemical reactivity due to the presence of both the chlorine atom and the ethyl group. This combination enhances its ability to participate in various chemical reactions and increases its potential biological activities .

Properties

IUPAC Name

3-chloro-1-ethylquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-2-13-8-6-4-3-5-7(8)12-9(11)10(13)14/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOBNBZVJNXHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C(C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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